molecular formula C10H11N3O2 B13320818 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13320818
M. Wt: 205.21 g/mol
InChI Key: MYWCLXPRAYRSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pent-4-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of a pyridazine derivative with a suitable alkyne and amine. One common method involves the following steps:

    Starting Material: The synthesis begins with a pyridazine derivative, such as pyridazine-3-carboxylic acid.

    Alkyne Addition: The pyridazine derivative is reacted with an alkyne, such as pent-4-yn-2-amine, under appropriate conditions to form the desired product.

    Reaction Conditions: The reaction is typically carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere, such as nitrogen or argon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and its derivatives share structural similarities with 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid.

    Pyridazinone Derivatives: Pyridazinone compounds, which contain a similar pyridazine ring, also exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pent-4-yn-2-ylamino group and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-4-yn-2-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15)

InChI Key

MYWCLXPRAYRSHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.